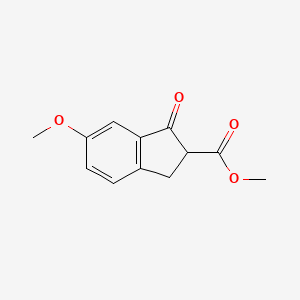

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-8-4-3-7-5-10(12(14)16-2)11(13)9(7)6-8/h3-4,6,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZEXPQHVTWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(C2=O)C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been explored for its potential therapeutic effects. Some notable studies include:

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases.

Material Science

In the realm of material science, methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been investigated for its role in polymer synthesis:

- Polymerization Studies: The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of methoxy groups enhances solubility and processability.

Environmental Studies

The environmental impact and degradation pathways of methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate have also been a focus:

- Biodegradation Research: Studies have evaluated the biodegradability of this compound in aquatic environments, assessing its impact on aquatic life and potential accumulation in food chains.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Cytotoxicity against cancer cell lines | Induced apoptosis in breast cancer cells (IC50 = 15 µM) |

| Polymer Synthesis | Development of new polymer materials | Enhanced mechanical properties in methacrylate copolymers |

| Environmental Impact | Biodegradation in aquatic systems | Rapid degradation observed within 14 days in controlled lab conditions |

Mécanisme D'action

The exact mechanism by which Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Core

The indene scaffold is highly modular, allowing substitutions at the 2-, 5-, 6-, and aryl positions. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -SCF₂H, -Cl) enhance electrophilic reactivity and enantioselectivity in catalysis .

- Methoxy groups at C5/C6 improve steric control in asymmetric reactions .

- Halogen substituents (Cl, Br) expand utility in pharmaceutical and materials chemistry .

Enantioselective Difluoromethylthiolation

The target compound undergoes asymmetric difluoromethylthiolation using hypervalent iodonium ylides, achieving 90% ee and 51–68% yield . In contrast, its non-methoxy analog (methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) shows lower stereoselectivity in similar reactions due to reduced steric guidance .

α-Hydroxylation Catalysis

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate demonstrates superior performance in β-keto ester α-hydroxylation (92% yield, 57% ee) compared to non-methoxy or acyclic β-keto esters, which exhibit negligible reactivity under the same conditions .

Oxidation and Functionalization

The chloro-hydroxy derivative (Key intermediate for indoxacarb) is synthesized via TBHP-mediated oxidation, achieving high stereoselectivity and scalability, unlike tert-butyl or ethyl esters, which require harsher conditions .

Structural and Spectroscopic Comparisons

Spectroscopic Data

Notable Trends:

- C=O Stretching : All analogs exhibit strong IR absorption at 1673–1759 cm⁻¹, confirming the β-keto ester moiety.

- Chiral Centers : Enantioselective synthesis methods (e.g., HPLC with Chiralpack columns) resolve stereoisomers effectively .

Activité Biologique

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-78-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula for methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is , with a molecular weight of approximately 220.22 g/mol. The compound is characterized by a pale-yellow to yellow-brown solid form and has a density of 1.246 g/cm³ and a boiling point of 297.5°C at 760 mmHg .

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibits several biological activities:

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Antimicrobial Properties : There are indications that the compound shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Antioxidant Activity

In a study assessing various indene derivatives, methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate was evaluated for its ability to inhibit lipid peroxidation in vitro. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating strong antioxidant activity .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of this compound involved the use of lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate significantly decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), suggesting its potential application in managing inflammatory diseases .

Case Study 3: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a promising candidate for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.